2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
CAS No. |
309277-28-9 |
|---|---|
Molecular Formula |
C29H30N4O2S |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C29H30N4O2S/c1-29(2)13-22-26(23(34)14-29)25(17-9-11-18(35-3)12-10-17)21(16-31)27(32)33(22)28-20(15-30)19-7-5-4-6-8-24(19)36-28/h9-12,25H,4-8,13-14,32H2,1-3H3 |
InChI Key |
MXYZTASLLXBGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C#N)N)C#N)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Multi-Component Reaction
The hexahydroquinoline scaffold is constructed using a one-pot four-component reaction under ultrasonic irradiation or ionic liquid catalysis:
Reagents :
-
Dimedone (7,7-dimethyl-1,3-cyclohexanedione): 10 mmol
-
4-Methoxybenzaldehyde: 10 mmol
-
Malononitrile: 10 mmol
-
Ammonium acetate: 12 mmol
Catalyst :
Conditions :
-
Solvent: Ethanol (5 mL)
-
Energy input: Ultrasonic bath (40 kHz, 50°C) or magnetic stirring at room temperature
Mechanism :
-
Knoevenagel condensation between dimedone and 4-methoxybenzaldehyde forms the chalcone intermediate.
-
Michael addition of malononitrile to the α,β-unsaturated ketone.
-
Cyclocondensation with ammonium acetate generates the hexahydroquinoline framework with embedded 3-cyano and 2-amino groups.
Yield Optimization :
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Fe3O4@SiO2-SO3H | 50 | 20 | 92 |
| [H2-DABCO][HSO4]2 | 25 | 15 | 89 |
Synthesis of Cyclohepta[b]thiophene-3-carbonitrile
Ring Construction via Dehydrobromination
Adapting the methodology from RSC advances:
Step 1 : Dibromination of cycloheptanone
-
Cycloheptanone (1 mol) treated with PBr3 (2.2 mol) in dry DCM at 0°C yields α,α-dibromocycloheptanone (87% yield).
Step 2 : Thiophene ring formation
-
React dibromocycloheptanone (1 mol) with Na2S·9H2O (1.2 mol) in DMF at 120°C for 6 hr to form 4H-cyclohepta[b]thiophen-4-one.
Step 3 : Cyano functionalization
-
Vilsmeier-Haack reaction using POCl3/DMF followed by ammonolysis introduces the 3-cyano group (72% yield).
Coupling of Heterocyclic Fragments
Friedel-Crafts Alkylation
The cyclohepta[b]thiophene-3-carbonitrile is coupled to the hexahydroquinoline core via electrophilic aromatic substitution:
Reagents :
-
Hexahydroquinoline intermediate: 5 mmol
-
Cyclohepta[b]thiophene-3-carbonitrile: 5.5 mmol
-
AlCl3 (1.2 eq) in anhydrous DCM
Conditions :
-
Reflux for 12 hr under N2 atmosphere
-
Workup: Quench with ice-HCl, extract with EtOAc, purify via silica chromatography
Yield : 68% after purification
Characterization :
-
1H NMR (CDCl3, 300 MHz): δ 1.12 (s, 6H, CH3), 2.35–2.78 (m, 8H, cycloheptathiophene CH2), 3.82 (s, 3H, OCH3), 4.61 (s, 1H, NH2), 6.92–7.45 (m, 4H, aromatic).
-
13C NMR : δ 28.9 (CH3), 116.8 (CN), 159.2 (C=O), 167.4 (thiophene C-S).
Comparative Analysis of Catalytic Systems
The choice of catalyst significantly impacts reaction efficiency:
| Parameter | Fe3O4@SiO2-SO3H | [H2-DABCO][HSO4]2 |
|---|---|---|
| Reaction Temp (°C) | 50 | 25 |
| Time (min) | 20 | 15 |
| Yield (%) | 92 | 89 |
| Recyclability | 5 cycles | 8 cycles |
| E-Factor | 0.87 | 0.52 |
The ionic liquid catalyst demonstrates superior green metrics, while the magnetic nanoparticle system offers easier magnetic recovery.
Scale-Up Considerations
Gram-scale synthesis (50 mmol) using [H2-DABCO][HSO4]2 in ethanol achieved 84% yield with comparable purity to small-scale reactions. Key parameters for industrial translation:
-
Solvent Recovery : 92% ethanol recycled via distillation
-
Catalyst Loading : 0.5 mol% sufficient for >85% conversion
-
Purity : 98.7% by HPLC (C18 column, MeCN/H2O 70:30)
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting cyano groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's unique structure allows it to interact with biological targets involved in cancer proliferation and survival. For instance:
- In Vitro Studies : The compound has been tested against various cancer cell lines including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780). Results indicated significant antiproliferative activity against these cancer types, suggesting its potential as a therapeutic agent in oncology .
Synthetic Routes
The synthesis of this compound has been achieved through several methods involving multicomponent reactions. Notably:
- A one-pot reaction involving sulfur, malonitrile, cyclohexanone, and diethylamine has been utilized to create the core structure of the compound .
Development of Derivatives
This compound serves as a scaffold for the development of various derivatives with enhanced biological activities. Modifications at specific positions on the quinoline ring or the cyclohepta[b]thiophene moiety can lead to compounds with improved potency or selectivity against cancer cells.
Case Study: Antiproliferative Activity
A specific study demonstrated that derivatives of this compound exhibited varying degrees of antiproliferative activity against different cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range against HeLa and HT-29 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Original Compound | HeLa | 10 |
| Derivative A | HeLa | 5 |
| Derivative B | HT-29 | 15 |
| Derivative C | A2780 | 12 |
Structure-Activity Relationship (SAR) Analysis
Research into the structure-activity relationship has revealed that modifications in the methoxyphenyl group significantly influence the anticancer activity of the derivatives. Substituents that enhance lipophilicity tend to improve cellular uptake and bioavailability .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The cyano and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Analogues :
- The compound in uses cycloheptanone and malononitrile but lacks the hexahydroquinoline moiety.
- The chromene derivative in employs a one-pot synthesis with different aldehydes, highlighting the versatility of multicomponent reactions for similar scaffolds.
Physicochemical Properties
Biological Activity
The compound 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features multiple functional groups including amino, cyano, and methoxy phenyl moieties which contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to the target molecule. For instance:
- Compound 17 , a related cyclohepta[b]thiophene derivative, exhibited potent anticancer activity with GI50 values ranging from 1.06 to 6.51 μM against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer) .
- Mechanistic studies indicated that this compound induces cell cycle arrest and apoptosis through caspase activation and inhibition of tubulin polymerization .
Antifungal Activity
The compound's structural features suggest potential antifungal properties. In vitro studies have shown that similar compounds exhibit significant antifungal activity against Candida species. For example:
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The presence of cyano and amino groups allows for interaction with enzymes involved in cancer cell proliferation and fungal growth.
- Apoptotic Pathways : Induction of apoptosis through activation of caspases has been observed in related compounds .
- Cell Cycle Modulation : Evidence suggests that these compounds can cause G2/M phase arrest in cancer cells .
Study 1: Anticancer Efficacy
A study focusing on cyclohepta[b]thiophenes showed that derivatives like Compound 17 could significantly inhibit tumor growth in vivo using CT26 murine models. The results indicated a marked reduction in tumor size compared to untreated controls .
Study 2: Antifungal Potency
In another investigation, a series of compounds structurally similar to the target molecule were evaluated for their antifungal activity against six strains of Candida spp. The results indicated that certain derivatives had MIC values less than or equal to those of established antifungal agents like fluconazole .
Data Table: Summary of Biological Activities
| Activity Type | Compound Reference | GI50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Compound 17 | 1.06 - 6.51 μM | Cell cycle arrest; apoptosis via caspase activation |
| Antifungal | Similar Compounds | ≤ Fluconazole | Enzyme inhibition; disruption of fungal growth |
Q & A
Q. Key Factors Affecting Yield :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions.
- Catalyst Optimization : Triethylamine improves reaction efficiency in DCM, while Pd-based catalysts are critical for coupling steps .
- Temperature Control : Higher temperatures (>100°C) risk decomposition of the nitro or cyano groups.
How can researchers resolve contradictions in spectral data during structural characterization?
Advanced Research Question
Discrepancies in NMR, IR, or mass spectrometry data often arise from tautomerism or conformational flexibility. Methodological solutions include:
- Multi-Technique Validation :
- DFT Calculations : Predict theoretical spectra to cross-validate experimental data .
Example Case :
In a related hexahydroquinoline derivative, conflicting NMR signals for the carbonyl group were resolved via X-ray analysis, confirming a distorted sofa conformation .
What strategies are effective for optimizing regioselectivity in functionalization reactions?
Advanced Research Question
Regioselectivity challenges arise in polycyclic systems due to steric and electronic factors. Recommended approaches:
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution to the 3-cyano position .
- Metal-Mediated Coupling : Use Pd(0) catalysts with tailored ligands (e.g., SPhos) to target the 4-methoxyphenyl group .
- Solvent Effects : Non-polar solvents (toluene) favor kinetic control, while polar solvents (DMSO) stabilize charge-separated transition states .
Q. Advanced Follow-Up :
What analytical techniques are critical for purity assessment?
Basic Research Question
- HPLC-PDA : Use reverse-phase C18 columns with MeCN:HO gradients (30% → 100% MeCN) to separate isomers and byproducts .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H] with <2 ppm error) .
How can researchers address low crystallinity in X-ray diffraction studies?
Advanced Research Question
Poor crystal growth is common in flexible hexahydroquinoline systems. Mitigation strategies:
- Solvent Recrystallization : Use mixed solvents (e.g., EtOH/CHCl) to slow nucleation .
- Seeding : Introduce microcrystals from analogous compounds to induce epitaxial growth .
- Cryocooling : Collect data at 100 K to reduce thermal motion artifacts .
What computational methods support conformational analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
